(22E,24xi)-Stigmasta-5,22-dien-3-ol
CAS No.: 72903-53-8
Cat. No.: VC16961187
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72903-53-8 |
|---|---|
| Molecular Formula | C29H48O |
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
| Standard InChI Key | HCXVJBMSMIARIN-JBNNPUILSA-N |
| Isomeric SMILES | CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 80735-61-1; alternative CAS 32345-19-0 for stereoisomeric forms) is a C29 sterol derivative with the molecular formula and a molecular weight of 412.69 g/mol . The "24xi" notation indicates unresolved stereochemistry at the C-24 position, distinguishing it from related phytosterols like stigmasterol (24S configuration). Key structural features include:
-
A 3β-hydroxyl group typical of membrane-modulating sterols .
-
A side chain with variable stereochemistry at C-20 and C-24, influencing molecular packing and biological interactions .
Table 1: Core Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3β,22E,24xi)-Stigmasta-5,22-dien-3-ol | |
| SMILES | CC/C=C/C(C)C1CCC2C1(CCC3C2=CCC4C3(C=CC(C4)O)C)C | |
| InChIKey | JZVFJDZBLUFKCA-IMSZWALWSA-N | |
| Exact Mass | 412.371 g/mol |
X-ray crystallography data remain unavailable, but NMR studies confirm the trans Δ22 configuration through coupling constants () . Comparative analysis with the cis (Z) isomer (isolated from Clerodendrum scandens) reveals distinct chemical shift differences at C-21 (δ 12.3 ppm vs. δ 14.1 ppm in -NMR) .
Physicochemical Properties
The compound exhibits moderate polarity () and low aqueous solubility (<0.1 mg/mL at 25°C), consistent with its hydrophobic sterol framework . Thermal stability assessments report a melting point of 170°C and decomposition above 300°C .
Table 2: Thermodynamic and Spectroscopic Data
FT-IR spectra show characteristic bands for the hydroxyl group (3390 cm⁻¹), conjugated dienes (1655 cm⁻¹), and steroidal skeletal vibrations (1450–1375 cm⁻¹) . Mass spectrometry fragments at m/z 394.3 ([M-H2O]+) and 255.2 (steroid nucleus cleavage) corroborate the molecular structure .
Natural Occurrence and Biosynthetic Pathways
This sterol is a minor constituent in select plant families, notably Fabaceae (Aeschynomene uniflora) and Verbenaceae (Clerodendrum scandens) . Biosynthetically, it derives from cycloartenol via:
-
C-24 alkylation with S-adenosylmethionine.
-
Δ5-desaturation by sterol desaturases.
Ecological studies suggest its production is upregulated under oxidative stress, potentially acting as a membrane stabilizer .
Isolation and Synthesis Strategies
Plant-Based Extraction
The aerial parts of A. uniflora yield 0.12% (w/w) via petroleum ether Soxhlet extraction, followed by silica gel chromatography (eluent: hexane/ethyl acetate 9:1) . Purity >95% is achievable through recrystallization from methanol .
Semi-Synthetic Routes
-
From stigmasterol: Bromination at C-22/23 followed by dehydrohalogenation introduces the Δ22 bond (65% yield) .
-
Microbial transformation: Mycobacterium spp. selectively dehydrogenate campesterol at C-22 (bioconversion efficiency: 28%) .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 |
| Bacillus subtilis | 62.5 | 125 |
Mechanistic studies indicate membrane disruption via hydroxyl group interaction with phospholipid headgroups .
Anti-Inflammatory Activity
In murine macrophages (LPS-induced):
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume